molecular formula C16H13ClN2O B1597388 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine CAS No. 31269-33-7

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine

Cat. No.: B1597388
CAS No.: 31269-33-7
M. Wt: 284.74 g/mol
InChI Key: FHGUFGWOUJMMFE-UHFFFAOYSA-N
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Description

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other neurological conditions. This particular compound has a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine typically involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one with methanol under acidic conditions. This reaction results in the methoxylation of the benzodiazepine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties .

Scientific Research Applications

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to benzodiazepine receptors on the GABA-A receptor complex in the central nervous system. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedative, anxiolytic, and anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine is unique due to its specific methoxy substitution, which can influence its pharmacokinetic and pharmacodynamic properties, potentially offering different therapeutic benefits compared to other benzodiazepines .

Properties

IUPAC Name

7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-20-15-10-18-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGUFGWOUJMMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31269-33-7
Record name 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031269337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-CHLORO-2-METHOXY-5-PHENYL-3H-1,4-BENZODIAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W5807YWL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 24.5 mg. (0.5 mmoles) of 7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine in 5 ml. of methanol at room temperature was added 82 mg. (1.5 mmoles) of sodium methoxide. The mixture was left at room temperature overnight. Methanol was evaporated and the residue was slurried with ether. Insoluble salts were removed by filtration. The clear ether solution was evaporated. Crystallization of the residue from petroleum ether yielded a final product having a m.p. of 94°-97°.
Name
7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 2
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine

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